2',4-Dichloro-2,4'-bipyrimidine

Description

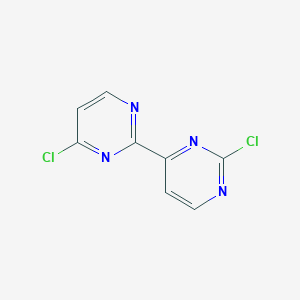

2',4-Dichloro-2,4'-bipyrimidine is a heteroaromatic compound consisting of two pyrimidine rings connected by a single bond, with chlorine substituents at the 2' and 4 positions. This structural motif confers unique electronic and steric properties, making it a versatile precursor in coordination chemistry, pharmaceuticals, and materials science. The chlorine atoms enhance reactivity, enabling further functionalization through cross-coupling or ligand-exchange reactions .

Properties

Molecular Formula |

C8H4Cl2N4 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

2-chloro-4-(4-chloropyrimidin-2-yl)pyrimidine |

InChI |

InChI=1S/C8H4Cl2N4/c9-6-2-4-11-7(14-6)5-1-3-12-8(10)13-5/h1-4H |

InChI Key |

DENYITONLNCGES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’,4-Dichloro-2,4’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as phosphorus trichloride or thionyl chloride, and the reaction mixture is heated to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2’,4-Dichloro-2,4’-bipyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide or ammonia.

Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

2’,4-Dichloro-2,4’-bipyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may be used in the study of enzyme inhibitors or as a ligand in the development of bioactive compounds.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4-Dichloro-2,4’-bipyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the interactions at the molecular level .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichloropyrimidine Derivatives

a) 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS: 150728-13-5)

- Substituents: Chlorine at 4 and 6 positions; a 2-methoxyphenoxy group at position 3.

- Synthesis : Hydrazine substitution reactions with dichloropyrimidine intermediates, followed by coupling with nitrophenyl propenals .

- Applications: Serves as a fluorescent dye precursor for protein binding studies. The methoxyphenoxy group enhances biocompatibility, while nitro groups (pre-reduction) improve photostability .

- Key Differences : The 4,6-dichloro substitution pattern directs reactivity toward hydrazine substitution at these positions, unlike the 2',4-dichloro isomer, which may favor functionalization at the 2' site .

b) 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine

- Substituents: Chlorine at position 2, 3-nitrophenoxy at position 4, and thiophen at position 4.

- Synthesis : Multi-step nucleophilic aromatic substitution involving 2-chloropyrimidine and thiophen derivatives .

- Applications: Potential use in electronic materials due to the electron-withdrawing nitro group and π-conjugated thiophen moiety.

- Key Differences : The presence of a nitro group increases electrophilicity compared to dichloro-bipyrimidine, altering reaction pathways in cross-coupling chemistry .

Bipyrimidine Metal Complexes

a) Mn(II) Complex with 2,2'-Bipyrimidine Ligands

- Structure : Dinuclear Mn(II) complex bridged by unsubstituted 2,2'-bipyrimidine. Chloride ligands complete the octahedral coordination .

- Magnetic Properties : Antiferromagnetic coupling (J = −1.2 cm⁻¹) due to bridging bipyrimidine ligands.

b) Copper(II) Complexes with 2,2'-Bipyrimidine

Functionalized Bipyrimidines in Photochemistry

Photoreactivity in Halophilic Archaea ()

- Bipyrimidine pairs in DNA (e.g., T^T, C^C) are prone to UV-induced cyclobutane pyrimidine dimer (CPD) formation.

- Comparison : Chlorine substituents in 2',4-dichloro-2,4'-bipyrimidine may reduce photoreactivity compared to unsubstituted bipyrimidines by sterically hindering dimerization or altering electron density .

Data Tables

Table 1: Structural and Functional Comparison of Bipyrimidine Derivatives

Biological Activity

2',4-Dichloro-2,4'-bipyrimidine (DCBP) is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article delves into the biological activity of DCBP, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

DCBP is a bipyrimidine derivative with the molecular formula C8H5Cl2N2. Its structural formula can be represented as follows:

The presence of chlorine atoms at the 2' and 4' positions significantly influences its reactivity and biological interactions.

DCBP exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : DCBP has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which is crucial for cellular replication and proliferation.

- Interaction with Cellular Targets : The compound can form coordination complexes with metal ions, enhancing its reactivity towards biological targets. For instance, when coordinated with transition metals, DCBP can exhibit enhanced anticancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that DCBP possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Properties

DCBP has been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.

- Case Study : In a study involving MCF-7 breast cancer cells, DCBP treatment resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that DCBP triggers programmed cell death pathways.

Herbicidal Activity

DCBP has also been investigated for its herbicidal properties. It acts as a selective herbicide by inhibiting the growth of specific weed species while being less toxic to crop plants. Field trials have shown that DCBP effectively controls weed populations without adversely affecting agricultural yields.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of DCBP derivatives, aiming to enhance its biological efficacy while reducing toxicity. Modifications at various positions on the bipyrimidine scaffold have yielded compounds with improved potency against both microbial and cancerous cells.

- Example : A derivative with a methoxy group at the 3-position exhibited a 30% increase in antibacterial activity compared to DCBP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.